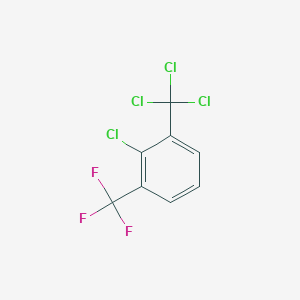![molecular formula C11H11NO B14512709 2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole CAS No. 62886-36-6](/img/structure/B14512709.png)
2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrole ring is a five-membered aromatic ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole typically involves the condensation of furan-2-carbaldehyde with 3,5-dimethylpyrrole under acidic or basic conditions. One common method is to use an acid catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of 2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole
- 3-[(Furan-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide
Uniqueness
This compound is unique due to its combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
62886-36-6 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylidene)-3,5-dimethylpyrrole |
InChI |
InChI=1S/C11H11NO/c1-8-6-9(2)12-11(8)7-10-4-3-5-13-10/h3-7H,1-2H3 |
InChI-Schlüssel |
YTUWBYYOPUAJAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC1=CC2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
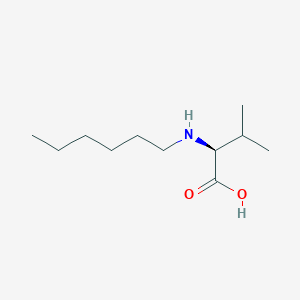
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)
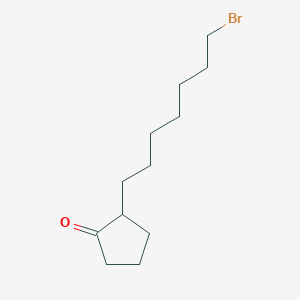
![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
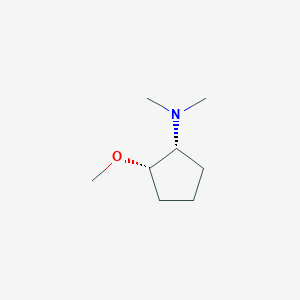
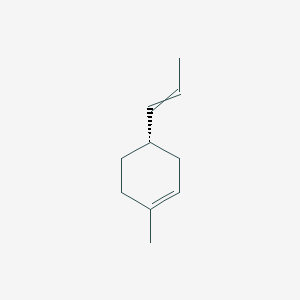

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
